molecular formula C20H24N4O4 B11654394 6-Amino-3-tert-butyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-tert-butyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11654394
M. Wt: 384.4 g/mol
InChI Key: LOYNTGJZQUBAKM-UHFFFAOYSA-N
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Description

6-Amino-3-tert-butyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyrano ring, and substituted with various functional groups such as amino, tert-butyl, and trimethoxyphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-Amino-3-tert-butyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Cyclization to form the pyrano ring: The pyrazole intermediate is then subjected to cyclization with an appropriate aldehyde or ketone in the presence of a base to form the pyrano ring.

    Introduction of functional groups:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

6-Amino-3-tert-butyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Amino-3-tert-butyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 6-Amino-3-tert-butyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

6-Amino-3-tert-butyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be compared with other similar compounds, such as:

    4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one: This compound has a similar tert-butyl group but differs in its core structure and functional groups.

    Indole derivatives: These compounds share some structural similarities but have different biological activities and applications.

    Imidazole derivatives: These compounds have a different ring structure but may exhibit similar chemical reactivity and biological properties.

Properties

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

IUPAC Name

6-amino-3-tert-butyl-4-(2,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H24N4O4/c1-20(2,3)17-16-15(11(9-21)18(22)28-19(16)24-23-17)10-7-13(26-5)14(27-6)8-12(10)25-4/h7-8,15H,22H2,1-6H3,(H,23,24)

InChI Key

LOYNTGJZQUBAKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

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